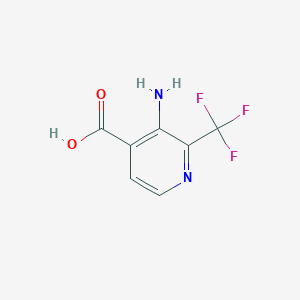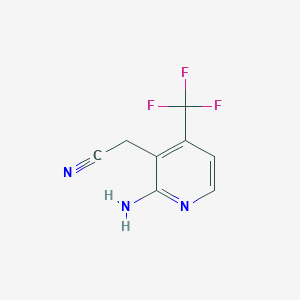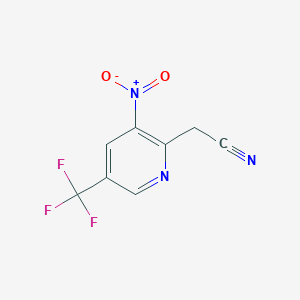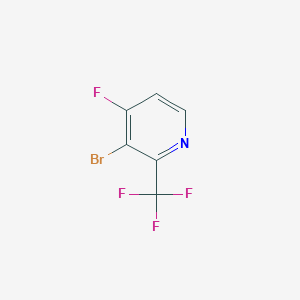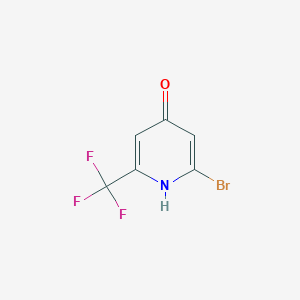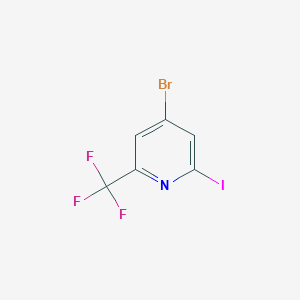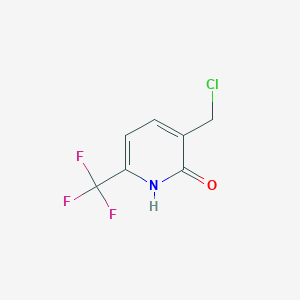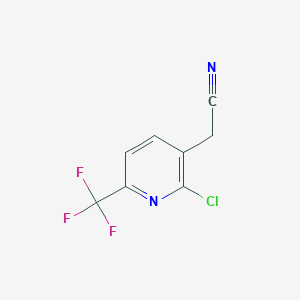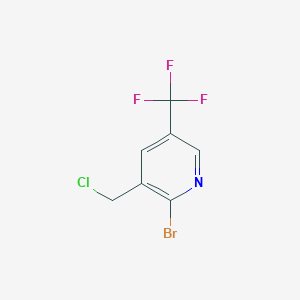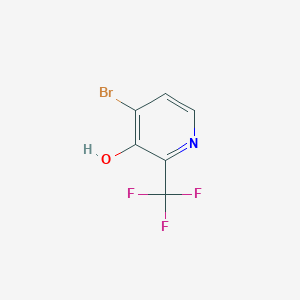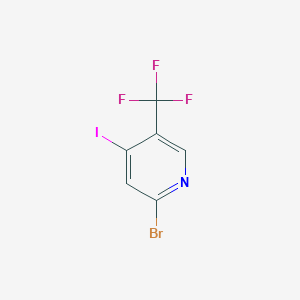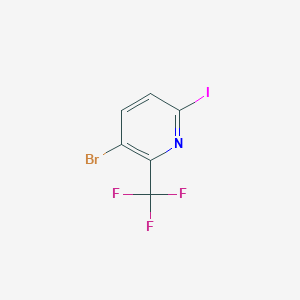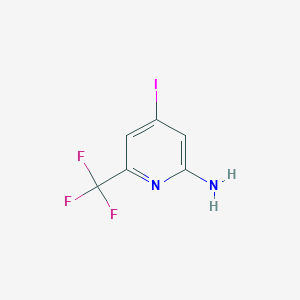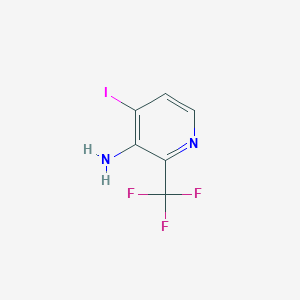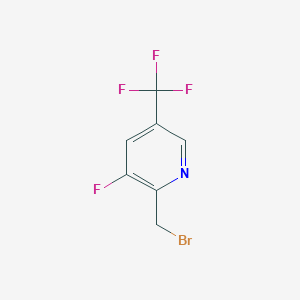
2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine
Overview
Description
“2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3BrF3N . It is a part of the Fluorinated Building Blocks . This compound is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
This compound can be used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .Molecular Structure Analysis
The molecular weight of this compound is 225.99 . The SMILES string representation of the molecule isFC(F)(F)c1ccc(Br)nc1 . This representation provides a way to visualize the molecule’s structure. Chemical Reactions Analysis
The compound is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 37-41 °C . It is part of the Fluorinated Building Blocks and has an assay of 97% .Scientific Research Applications
Spectroscopic Characterization and Non-linear Optical Properties
One study focused on the spectroscopic characterization of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This research involved the application of density functional theory (DFT) to determine the optimized geometric structure, vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of the molecule. Additionally, the study evaluated its interaction with pBR322 plasmid DNA and antimicrobial activities (Vural & Kara, 2017).
Modular Synthesis of Polysubstituted and Fused Pyridines
Another relevant research includes the development of a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence. This method enables the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines, as well as fused pyridines, using 2-fluoro-1,3-dicarbonyl as a starting material. This process is performed under transition-metal catalyst-free conditions and utilizes readily available materials (Song, Huang, Yi, & Zhang, 2016).
Synthesis of Pesticides
The synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative containing fluorine, is widely used in the production of pesticides. This paper reviewed various processes for synthesizing this compound, offering insights into the methodology and efficiency of different approaches (Lu Xin-xin, 2006).
Deprotonative Coupling with Aldehydes
Research demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes, using an amide base generated in situ. This study specifically focused on pyridine substrates with electron-withdrawing substituents, such as fluoro, chloro, bromo, and trifluoromethyl moieties, reacting efficiently with various aldehydes (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019).
Synthesis of Fluorine-18 Radioligands
A study focused on the synthesis of 2-fluoromethyl analogs of pyridine for use as ligands for metabotropic glutamate subtype-5 receptors (mGluR5s). This includes the preparation of a high-affinity radioligand for imaging monkey brain mGluR5 receptors with positron emission tomography (PET) (Siméon, Brown, Zoghbi, Patterson, Innis, & Pike, 2007).
Antimalarial Activity
JPC-3210, a compound related to 2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine, underwent structure-activity relationship studies for malaria treatment and prevention. This compound showed superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines (Chavchich, Birrell, Ager, Mackenzie, Heffernan, Schiehser, Jacobus, Shanks, Jacobus, & Edstein, 2016).
Safety And Hazards
The compound is classified as a flammable liquid and vapor. It is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Personal protective equipment including dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this compound .
properties
IUPAC Name |
2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXUGTDYNMTMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



